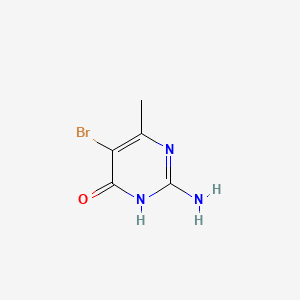

2-Amino-5-Brom-6-methyl-4-pyrimidinol

Übersicht

Beschreibung

2-Amino-5-bromo-6-methyl-4-pyrimidinol induced high levels of serum interferon in mice.

Wissenschaftliche Forschungsanwendungen

Interferon-Induktion

“2-Amino-5-Brom-6-methyl-4-pyrimidinol” wurde in Mäusen als Induktor hoher Serum-Interferon-Spiegel identifiziert . Interferone sind Proteine, die von Wirtszellen als Reaktion auf das Vorhandensein von Viren produziert und freigesetzt werden. Sie ermöglichen die Kommunikation zwischen Zellen, um die Schutzmechanismen des Immunsystems zu aktivieren, die Krankheitserreger oder Tumoren eliminieren.

Antivirale Forschung

Aufgrund seiner Interferon-induzierenden Eigenschaften könnte diese Verbindung potenziell in der antiviralen Forschung eingesetzt werden . Die induzierten Interferone schützen Zellen vor Virusinfektionen, daher könnte diese Verbindung nützlich sein, um diese Mechanismen zu untersuchen oder möglicherweise antivirale Therapien zu entwickeln.

Immunmodulatorische Anwendungen

Die Fähigkeit der Verbindung, die Immunantwort zu modulieren, insbesondere durch die Induktion von Interferonen, deutet auf potenzielle Anwendungen in der immunmodulatorischen Forschung hin . Sie könnte verwendet werden, um zu untersuchen, wie die Immunantwort manipuliert oder verstärkt werden kann, was Auswirkungen auf die Behandlung verschiedener Krankheiten haben könnte.

Biochemische Forschung

Als halogenierter Heterocyclus könnte “this compound” in verschiedenen Bereichen der biochemischen Forschung eingesetzt werden. Halogenierte Heterocyclen werden oft als Bausteine bei der Synthese komplexerer Moleküle verwendet, daher könnte diese Verbindung bei der Entwicklung neuer Biomoleküle eingesetzt werden.

Proteomik-Forschung

Diese Verbindung wurde für den Einsatz in der Proteomik-Forschung vorgeschlagen . Proteomik ist die groß angelegte Untersuchung von Proteinen, und diese Verbindung könnte potenziell zur Untersuchung von Proteininteraktionen und -funktionen eingesetzt werden.

Pharmazeutische Forschung

Angesichts seiner verschiedenen biologischen Aktivitäten könnte “this compound” potenziell in der pharmazeutischen Forschung eingesetzt werden . Sie könnte als Ausgangspunkt für die Entwicklung neuer Medikamente dienen, insbesondere für Medikamente, die auf Virusinfektionen oder Immunstörungen abzielen.

Wirkmechanismus

Mode of Action

It has been reported that this compound can induce high levels of serum interferon in mice . Interferons are proteins released by host cells in response to the presence of pathogens such as viruses, bacteria, parasites, and also tumor cells. They allow for communication between cells to trigger the protective defenses of the immune system that eradicate pathogens or tumors .

Biochemical Pathways

The biochemical pathways affected by 2-Amino-5-bromo-6-methyl-4-pyrimidinol are likely related to the immune response, given its ability to induce interferon production . Interferons are part of several signaling pathways that modulate the immune response. The specific pathways influenced by this compound require further investigation .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The primary known result of the action of 2-Amino-5-bromo-6-methyl-4-pyrimidinol is the induction of high levels of serum interferon in mice . This could potentially lead to an enhanced immune response, providing protection against various pathogens .

Action Environment

Factors such as temperature, pH, and the presence of other biological molecules could potentially impact the activity of this compound .

Biochemische Analyse

Biochemical Properties

2-Amino-5-bromo-6-methyl-4-pyrimidinol plays a significant role in biochemical reactions, particularly in the induction of serum interferon. It has been observed to induce high levels of serum interferon in mice, which consequently protects them against infections with several viruses . The compound interacts with polyinosinic acid-polycytidylic acid [poly(I:C)] and tilorone HCl, leading to the induction of interferon . These interactions highlight the compound’s potential as an immunomodulatory agent.

Cellular Effects

The effects of 2-Amino-5-bromo-6-methyl-4-pyrimidinol on various types of cells and cellular processes are noteworthy. It has been shown to induce high levels of serum interferon in mice, which suggests its role in modulating immune responses . The compound’s influence on cell signaling pathways, gene expression, and cellular metabolism is primarily through its ability to induce interferon production. This induction can lead to enhanced antiviral responses and protection against viral infections.

Molecular Mechanism

The molecular mechanism of action of 2-Amino-5-bromo-6-methyl-4-pyrimidinol involves its interaction with polyinosinic acid-polycytidylic acid [poly(I:C)] and tilorone HCl . These interactions lead to the induction of high levels of serum interferon, which plays a crucial role in the compound’s antiviral effects. The binding interactions with these biomolecules result in the activation of interferon production, which subsequently enhances the immune response against viral infections.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-5-bromo-6-methyl-4-pyrimidinol have been observed to change over time. After daily injections of the compound, mice developed a reduced interferon response (hyporeactivity) to each subsequent injection . This suggests that the compound’s effectiveness in inducing interferon may decrease with repeated administration. Additionally, the stability and degradation of the compound in laboratory settings are important factors to consider when evaluating its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of 2-Amino-5-bromo-6-methyl-4-pyrimidinol vary with different dosages in animal models. At lower dosages, the compound effectively induces high levels of serum interferon, providing protection against viral infections . At higher dosages, there may be potential toxic or adverse effects, although specific details on these effects are not readily available. It is essential to determine the optimal dosage that maximizes the compound’s benefits while minimizing any potential risks.

Metabolic Pathways

2-Amino-5-bromo-6-methyl-4-pyrimidinol is involved in metabolic pathways related to interferon induction. The compound interacts with polyinosinic acid-polycytidylic acid [poly(I:C)] and tilorone HCl, leading to the activation of interferon production . These interactions suggest that the compound may influence metabolic flux and metabolite levels associated with immune responses.

Transport and Distribution

The transport and distribution of 2-Amino-5-bromo-6-methyl-4-pyrimidinol within cells and tissues are crucial for its biological activity. The compound’s interactions with polyinosinic acid-polycytidylic acid [poly(I:C)] and tilorone HCl facilitate its localization and accumulation in specific cellular compartments . Understanding the transport mechanisms and distribution patterns of the compound can provide insights into its effectiveness as an immunomodulatory agent.

Subcellular Localization

The subcellular localization of 2-Amino-5-bromo-6-methyl-4-pyrimidinol is essential for its activity and function. The compound’s interactions with polyinosinic acid-polycytidylic acid [poly(I:C)] and tilorone HCl may direct it to specific compartments or organelles within the cell . These targeting signals and post-translational modifications can influence the compound’s activity and its ability to induce interferon production.

Eigenschaften

IUPAC Name |

2-amino-5-bromo-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O/c1-2-3(6)4(10)9-5(7)8-2/h1H3,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLWOFHKMXUDKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212395 | |

| Record name | 2-Amino-5-bromo-6-methyl-4-pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6307-35-3 | |

| Record name | 2-Amino-5-bromo-6-methyl-4-pyrimidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6307-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-bromo-6-methyl-4-pyrimidinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006307353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6307-35-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-5-bromo-6-methyl-4-pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-bromo-6-methylpyrimidin-4(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-5-BROMO-6-METHYL-4-PYRIMIDINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W53CVG2UM9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 2-Amino-5-bromo-6-methyl-4-pyrimidinol (U-25,166)?

A: U-25,166 is a low-molecular-weight interferon inducer []. This means it stimulates the production of interferon, a signaling protein crucial in the innate immune response against viral infections.

Q2: How does the interferon induction profile of U-25,166 differ from other known inducers like polyinosinic:polycytidylic acid (poly I:C) and tilorone hydrochloride?

A: While all three compounds induce interferon, U-25,166 and poly I:C induce a slower development of hyporeactivity (reduced interferon response) compared to tilorone hydrochloride []. Additionally, they activate different cell populations. Poly I:C stimulates a wider range of cells and organs, while U-25,166 and tilorone hydrochloride primarily target non-lymphoid components of the reticuloendothelial system []. Interestingly, in vitro studies showed that U-25,166 was active in murine thymus and spleen organ cultures, while tilorone was inactive [].

Q3: Can U-25,166 induce interferon production when administered orally?

A: Yes, U-25,166 effectively induces interferon in cats when administered orally, though circulating interferon levels were lower compared to oral suspension or capsule forms []. Studies in mice also showed oral administration of U-25,166 led to detectable interferon levels and provided antiviral protection [].

Q4: Does U-25,166 demonstrate antiviral activity?

A: Yes, U-25,166 exhibits potent antiviral activity. In mice, it provides protection against various viruses, including encephalomyocarditis virus [, ]. It also demonstrated a protective effect against Listeria monocytogenes infection in mice, although this activity seems independent of interferon induction [].

Q5: Is interferon the sole mediator of U-25,166's antiviral effects?

A: While interferon plays a role, studies suggest that U-25,166's antiviral activity might involve interferon-independent mechanisms as well []. This is supported by the observation that a related compound, 2-amino-5-iodo-6-phenyl-4-pyrimidinol (AIPP), displayed antiviral activity despite being a poor interferon inducer [].

Q6: How does the structure of U-25,166 influence its interferon-inducing and antiviral activities?

A: The structure-activity relationship (SAR) of U-25,166 and related pyrimidinols reveals that certain structural modifications can significantly impact their activity. For instance, replacing the methyl group with a phenyl group (as in 2-amino-5-bromo-6-phenyl-4-pyrimidinol, ABPP) enhances interferon induction in several species []. Conversely, substituting bromine with iodine (as in AIPP) diminished interferon induction while retaining antiviral activity [].

Q7: What is the potential for developing resistance to U-25,166?

A: While the provided research doesn't explicitly address resistance mechanisms, the development of hyporeactivity with repeated administration suggests a potential for reduced efficacy over time []. Further investigation is necessary to understand the long-term implications and potential for cross-resistance with other antiviral agents.

Q8: What analytical methods are employed in studying U-25,166?

A: The research primarily utilizes in vitro cell culture models, in vivo animal models (primarily mice and cats), and techniques like serum interferon level measurement to evaluate the activity and efficacy of U-25,166 [, , ]. Further studies might employ more sophisticated analytical techniques like high-performance liquid chromatography (HPLC) or mass spectrometry for precise quantification and characterization of the compound and its metabolites.

Q9: What computational chemistry studies have been conducted on U-25,166?

A: Recent studies have used quantum chemical calculations to elucidate the molecular structure, spectroscopic insights, and vibrational characteristics of U-25,166 and related compounds [, , , ]. These studies provide valuable information about the compound's electronic structure, vibrational frequencies, and potential energy surface, which can be used to understand its chemical reactivity and interactions with biological systems.

Q10: What is the historical context of U-25,166 research?

A: Research on U-25,166 and its interferon-inducing properties began in the mid-20th century, alongside the discovery and characterization of interferon itself. These early studies focused on characterizing its antiviral activity and exploring its potential as a therapeutic agent against viral infections [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1-Benzhydrylazetidin-3-yl)oxy]benzoic acid](/img/structure/B1493591.png)

![[16-[hydroxy(diphenyl)methyl]-13-pyridin-4-yl-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]-diphenylmethanol](/img/structure/B1493593.png)

![1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493600.png)

![1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1493604.png)

![1-{[(5-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493612.png)

![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclobutan-1-ol](/img/structure/B1493613.png)

![1-({[4-(2-Hydroxyethyl)phenyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493616.png)

![trans-2-[(2-Methoxyethyl)(methyl)amino]cyclobutan-1-ol](/img/structure/B1493618.png)